molecular formula C5FeN6OZn * B081180 Zinc nitrosylpentacyanoferrate CAS No. 14709-62-7

Zinc nitrosylpentacyanoferrate

Cat. No.: B081180
CAS No.: 14709-62-7
M. Wt: 281.3 g/mol
InChI Key: HANVQNAWJKVJLG-UHFFFAOYSA-N
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Description

Zinc nitrosylpentacyanoferrate is a coordination compound that features a central iron atom bonded to five cyanide ligands and one nitrosyl group, with zinc atoms coordinated to the cyanide ligands. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc nitrosylpentacyanoferrate typically involves the reaction of zinc salts with sodium nitroprusside in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{Zn}^{2+} + \text{Na}_2[\text{Fe(CN)}_5\text{NO}] \rightarrow \text{Zn}[\text{Fe(CN)}_5\text{NO}] + 2\text{Na}^+ ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and concentration of reactants to ensure consistent product quality.

Types of Reactions:

    Oxidation and Reduction: this compound can undergo redox reactions, where the iron center can be oxidized or reduced, altering the oxidation state of the iron atom.

    Substitution Reactions: The cyanide ligands in the compound can be substituted by other ligands under specific conditions, leading to the formation of new coordination complexes.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used to oxidize the iron center.

    Reducing Agents: Sodium borohydride and other reducing agents can reduce the iron center.

    Substitution Reagents: Ligands such as ammonia or phosphines can be used to substitute the cyanide ligands.

Major Products Formed:

    Oxidation Products: Oxidized forms of the compound with higher oxidation states of iron.

    Reduction Products: Reduced forms of the compound with lower oxidation states of iron.

    Substitution Products: New coordination complexes with substituted ligands.

Scientific Research Applications

Zinc nitrosylpentacyanoferrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study coordination chemistry and redox behavior.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as a nitric oxide donor.

    Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of zinc nitrosylpentacyanoferrate involves the release of nitric oxide (NO) from the nitrosyl group. This release can be triggered by various chemical reactions, such as redox processes. The nitric oxide then interacts with molecular targets, including enzymes and receptors, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the reaction.

Comparison with Similar Compounds

    Sodium Nitroprusside: A well-known nitric oxide donor with similar structural features.

    Iron Pentacyanonitrosylferrate: Another compound with a similar coordination environment around the iron center.

Uniqueness: Zinc nitrosylpentacyanoferrate is unique due to the presence of zinc atoms coordinated to the cyanide ligands, which can influence the compound’s chemical reactivity and stability. This distinct feature sets it apart from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

zinc;iron(4+);nitroxyl anion;pentacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CN.Fe.NO.Zn/c5*1-2;;1-2;/q5*-1;+4;-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANVQNAWJKVJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5FeN6OZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14709-62-7
Record name Zinc nitrosylpentacyanoferrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014709627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc pentakis(cyano-C)nitrosylferrate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc nitrosylpentacyanoferrate

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